Kinase Target Engagement: Class-Level KDR Inhibitory Potency and Predicted Cyclohexyl Impact on Selectivity
The aminopyrazolopyridine urea class to which 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea belongs exhibits potent KDR (VEGFR2) inhibition, with representative class members achieving enzymatic IC50 values as low as 2.1 nM and cellular EC50 values at or below 1 nM [1]. For a directly comparable analog, 1-(2-chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034339-02-9), vendor-reported biochemical IC50 values include Aurora-A kinase IC50 = 0.067 µM and CDK2 IC50 = 25 nM; however, these data are not peer-reviewed and should be treated as preliminary . The target compound's cyclohexyl N′-substituent is predicted, based on QSAR models for this scaffold, to alter the lipophilic-electrostatic balance at the kinase ATP-binding site, with lipophilicity (clogP) and topological atom descriptors identified as primary determinants of KDR and KDRcell inhibitory activity (QSAR models: r² = 0.89 for KDR; Q² > 0.6 for cross-validation) [2]. Quantitative head-to-head KDR IC50 data for the cyclohexyl derivative specifically are not available in the peer-reviewed literature at time of writing.
| Evidence Dimension | KDR (VEGFR2) enzymatic inhibition potency |
|---|---|
| Target Compound Data | No peer-reviewed KDR IC50 available; predicted to fall within class range based on QSAR models [2] |
| Comparator Or Baseline | Class-leading aminopyrazolopyridine ureas: KDR IC50 = 2.1 nM (BindingDB/ChEMBL); o-Me-substituted analog 13b: KDR IC50 = 35 nM [1] |
| Quantified Difference | Not quantifiable for target compound; class potency range spans ~1–35+ nM depending on N′-substituent |
| Conditions | Biochemical kinase assay; KDR (VEGFR2) human recombinant enzyme; ATP at Km concentration [1] |
Why This Matters
The established class potency validates the scaffold for kinase-targeted screening; the cyclohexyl substituent offers a structurally distinct SAR probe for dissecting N′-substituent effects on kinase selectivity.
- [1] Dai Y, Hartandi K, Soni NB, et al. Identification of aminopyrazolopyridine ureas as potent VEGFR/PDGFR multitargeted kinase inhibitors. Bioorg Med Chem Lett. 2008;18(1):386-390. KDR IC50 data from Table 1 and BindingDB entry BDBM50372142 (IC50 = 2.1 nM). View Source
- [2] Pandey AK, Tanwar O, Deora GS, et al. Modeling VEGFR kinase inhibition of aminopyrazolopyridine urea derivatives using topological and physicochemical descriptors. Med Chem Res. 2012;21:3958-3964. QSAR models: KDR r² = 0.89; Q² > 0.6. View Source
